YW1128 is an inhibitor of Wnt/β-catenin signaling with an IC50 value of 4.1 nM in a reporter assay. It decreases protein levels of β-catenin in the presence of the GSK3β inhibitor lithium chloride and increases protein levels of Axin1 in HEK293 cells. YW1128 decreases lipid accumulation and the expression of gluconeogenic and lipogenic genes in Huh7 cells. It decreases the hepatic expression of Wnt target genes, improves glucose tolerance, and prevents body weight increases and hepatic lipid accumulation in mice fed a high-fat diet, but not mice fed normal chow, when administered at a dose of 40 mg/kg every other day for 11 weeks. YW1128 is an inhibitor of Wnt/β-catenin signaling that decreases protein levels of β-catenin in the presence of the GSK3β inhibitor lithium chloride and increases protein levels of Axin1 in HEK293 cells. YW1128 decreases lipid accumulation and the expression of gluconeogenic and lipogenic genes in Huh7 cells. It decreases the hepatic expression of Wnt target genes, improves glucose tolerance, and prevents body weight increases and hepatic lipid accumulation.
Compound Description: This series of derivatives shares a core triazole-4-carboxamide structure with the target compound, differing in the substitution pattern on the phenyl ring attached to the triazole. These compounds were synthesized and characterized using IR, 1H NMR, and mass spectrometry. []
Relevance: These derivatives are structurally related to 5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide through their common triazole-4-carboxamide core and the presence of a methylphenyl substituent on the triazole ring. They differ in the position of the methyl group on the phenyl ring (para in the related compounds, ortho in the target compound) and the nature of the substituent on the carboxamide nitrogen (various amines in the related compounds, quinolin-2-yl in the target compound). []
Compound Description: This compound is a potent cannabinoid receptor agonist that exhibits a wide range of biological activities, including antinociceptive, anti-inflammatory, and hypothermic effects. [, , , , , , , , , , , ]
Relevance: While not sharing a direct structural similarity with 5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide, WIN 55212-2's research context provides valuable insights into potential biological pathways and targets relevant to the target compound. Investigating if 5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide interacts with cannabinoid receptors, particularly CB2, could be worthwhile considering the established role of the cannabinoid system in pain and inflammation. [, , , , , , , , , , , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
VU0183254 is an antagonist of insect olfactory receptors (ORs) acting at a binding site on the Orco subunit, capable of broadly inhibiting odor-mediated OR complex activation.
Potent and selective PLD1 inhibitor (IC50 values are 46 and 933 nM for PLD1 and PLD2 respectively). Inhibits migration in cancer cell lines. VU-0155069 is a potent and selective phospholipase D1 (PLD1) inhibitor.
Potent and selective M4 mAChr positive allosteric modulator (IC50 = 380 nM). Does not possess intrinsic agonist activity. Inhibits behavioural and neurochemical effects of cocaine. Active in vivo. VU0152100 is a positive allosteric modulator of M4 muscarinic acetylcholine receptors. It potentiates calcium mobilization induced by acetylcholine (ACh) in CHO-K1 cells expressing the rat M4 receptor with an EC50 value of 380 nM. VU0152100 is selective for M4 over M1, M2, M3 and M5 receptors, as well as a panel of 68 additional GPCRs, ion channels, transporters, and enzymes, but does bind to the benzodiazepine binding site of the GABAA receptor at 10 µM. It reduces cocaine-induced increases in locomotor activity and cocaine self-administration in mice when administered at a dose of 1 mg/kg. VU0152100 is a highly selective M4 positive allosteric modulator (PAM) that exerts central effects after systemic administration. VU0152100 dose-dependently reverses amphetamine-induced hyperlocomotion in rats and wild-type mice, but not in M4 KO mice. VU0152100 also blocks amphetamine-induced disruption of the acquisition of contextual fear conditioning and prepulse inhibition of the acoustic startle reflex.
VU0238429 is a selective positive allosteric modulator of M5 receptors (EC50 values are 1.16, >30 and >30 μM at M5, M1 and M3 receptors respectively). VU0238429 displays no activity at M2 and M4 receptors.